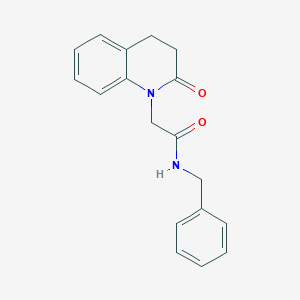
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a chemical compound that has been studied for its potential pharmacological properties. This compound is of interest to researchers due to its unique structure and potential applications in drug development. In
作用机制
The mechanism of action for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a chemotherapeutic agent.
实验室实验的优点和局限性
One advantage of using 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine in lab experiments is its unique structure, which may make it a useful tool for studying certain enzymes and signaling pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine. One area of research could focus on further elucidating its mechanism of action, which could help to identify new therapeutic targets. Additionally, studies could investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Finally, research could focus on developing new synthetic methods for the production of this compound, which could help to improve its availability for future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential pharmacological properties. This compound has shown promise as an anti-inflammatory agent and as a potential chemotherapeutic agent. Further research is needed to fully understand its mechanism of action and to identify new therapeutic targets. Overall, this compound is a compound of interest to researchers in the field of pharmacology and drug development.
合成方法
The synthesis method for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine involves the reaction of 2-(2-pyridin-3-ylpyrrolidin-1-yl)acetonitrile with phosphorus oxychloride and hydrogen chloride gas. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
科学研究应用
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine has been studied for its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases.
Another area of research has focused on the potential use of this compound as a treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
属性
IUPAC Name |
5-chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c15-12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIBTRGYDZQJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)
![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)
![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B7579286.png)
![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)
![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B7579326.png)

![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)